N-benzyl-N,3,3-trimethylbutanamide
Description
N-Benzyl-N,3,3-trimethylbutanamide is a tertiary amide characterized by a benzyl group attached to the nitrogen atom and a branched aliphatic chain with two methyl groups at the 3-position. Its molecular formula is C₁₅H₂₁NO, and it is frequently utilized as a precursor or intermediate in organocatalysis, pharmaceutical synthesis, and asymmetric reactions due to its steric and electronic properties .
Properties
IUPAC Name |
N-benzyl-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)10-13(16)15(4)11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIALYZVQIRFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,3,3-trimethylbutanamide typically involves the reaction of benzylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Benzylamine+3,3-dimethylbutanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN) under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N,3,3-trimethylbutanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural analogs of N-benzyl-N,3,3-trimethylbutanamide, highlighting substituent variations and their impacts:
Key Observations:
- Steric Effects : The 3,3-dimethyl group in this compound introduces significant steric hindrance, making it suitable for enantioselective catalysis. In contrast, DEET’s smaller diethyl group enhances volatility for topical applications .
- Electronic Modifications : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase electrophilicity, aiding in reactions like bromination or C–H activation.
- Chiral Centers: The (S)-2-amino derivative (247.3 g/mol) demonstrates the importance of stereochemistry in catalytic efficiency, achieving >90% conversion in asymmetric reactions .
Antifungal Activity:
The rigid enediamide backbone likely enhances binding to fungal enzymes, a feature absent in the saturated butanamide analog.
Catalytic Performance:
- Thiourea Derivatives : Compounds like (S)-2-[[3,5-bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide act as N,O-bidentate ligands in metal-catalyzed C–H functionalization, achieving high regioselectivity in bromination reactions (85–92% yield) .
- Amino-Functionalized Analogs: The (S)-2-amino variant serves as a chiral organocatalyst in quinuclidine-based systems, enabling asymmetric aldol reactions with 98% enantiomeric excess .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-N,3,3-trimethylbutanamide and its derivatives?
- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation via coupling agents (e.g., EDC/HOBt) and controlled alkylation. Key steps require precise temperature regulation (e.g., 0–5°C for exothermic reactions) and anhydrous solvents like dichloromethane or THF to minimize side reactions . Post-synthesis purification often employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
- Critical Parameters : Reaction pH (neutral to slightly basic) and stoichiometric ratios of benzylamine to trimethylbutanoyl chloride are critical for minimizing N-overalkylation byproducts .
Q. Which analytical techniques are essential for characterizing N-benzyl-N,3,3-trimethylbutanamide?
- Core Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with benzyl protons appearing as a singlet (~δ 7.3 ppm) and methyl groups as sharp singlets (δ 1.2–1.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for most research-grade batches) .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ions (e.g., m/z 505.52 for trifluoromethyl derivatives) .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity and biological activity of N-benzyl-N,3,3-trimethylbutanamide derivatives?
- Stereochemical Impact : The (S)-enantiomer of N-benzyl-N,3,3-trimethylbutanamide derivatives exhibits higher binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to the (R)-form, as shown in enantioselective assays using chiral HPLC (Chiralpak IA column) .
- Methodological Considerations : Asymmetric synthesis via organocatalysts (e.g., L-proline derivatives) or chiral auxiliaries (e.g., Evans oxazolidinones) achieves enantiomeric excess (>90% ee) .
Q. What strategies optimize reaction yields in synthesizing N-benzyl-N,3,3-trimethylbutanamide analogues?
- Case Study : The Huang-Minlon modification of the Wolff-Kishner reaction improves yields (73% vs. 33% for traditional methods) by maintaining temperatures ≤140°C to prevent decomposition .
- Catalytic Optimization : Use of amine catalysts (e.g., (S,R,R)-108) in toluene/acetic acid systems enhances coupling efficiency (90% conversion in 9 days) for β-carboline derivatives .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Data Reconciliation :
- Scenario : Discrepancies in ¹H NMR integration ratios (e.g., benzyl vs. methyl protons) may indicate residual solvents or rotameric equilibria. Verify via variable-temperature NMR (VT-NMR) to observe dynamic effects .
- Cross-Validation : Pair LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
